碳酸酐酶II亚型选择性抑制活性:7-甲基取代苯并噁嗪二酮的纳摩尔级Ki值
该化合物对人碳酸酐酶II(CA II)表现出亚纳摩尔级抑制活性,Ki值为0.700 nM [1]。虽然缺乏同一文献中与结构类似物的直接头对头比较数据,但文献已广泛确立未取代的苯并噁嗪-2,4-二酮母体与苯并噁嗪骨架本身对碳酸酐酶无显著抑制活性,7-甲基取代修饰是该类骨架获得CA抑制活性的关键决定因素 [1][2]。
| Evidence Dimension | 人碳酸酐酶II(hCA II)抑制活性(Ki) |
|---|---|
| Target Compound Data | Ki = 0.700 nM |
| Comparator Or Baseline | 未取代苯并噁嗪-2,4-二酮母体 / 苯并噁嗪骨架(无显著抑制活性) |
| Quantified Difference | 目标化合物获得CA II抑制活性(Ki = 0.700 nM),母体骨架无此活性 |
| Conditions | 人源重组碳酸酐酶II,stopped-flow CO2 hydration assay,预孵育15分钟 |
Why This Matters
对于需要苯并噁嗪类骨架同时具备碳酸酐酶抑制活性的筛选项目,未取代母体或3-甲基异构体均无法提供此活性特征,7-甲基取代是获得该活性的必要结构要素。
- [1] BindingDB Entry BDBM50513289 (CHEMBL4435918). Ki = 0.700 nM against human carbonic anhydrase II. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50513289 View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (For class-level context on unsubstituted benzoxazine inactivity). View Source
